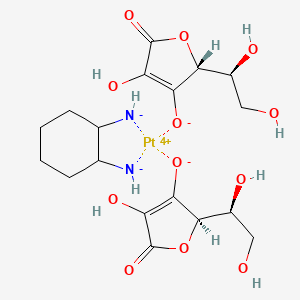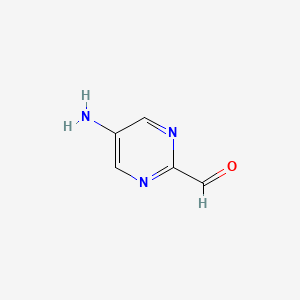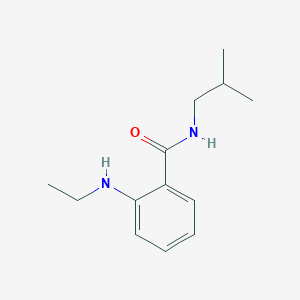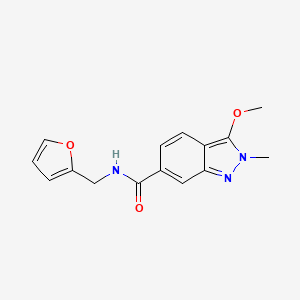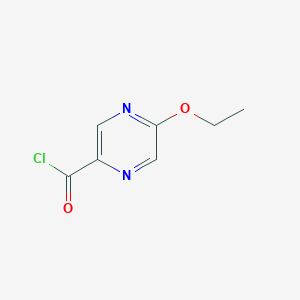
5-Ethoxypyrazine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxypyrazine-2-carbonyl chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a pyrazine ring substituted with an ethoxy group and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypyrazine-2-carbonyl chloride typically involves the reaction of 5-ethoxypyrazine-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
5-Ethoxypyrazine-2-carboxylic acid+Thionyl chloride→5-Ethoxypyrazine-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products, which can be easily removed from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxypyrazine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 5-ethoxypyrazine-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
5-Ethoxypyrazine-2-carboxylic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
5-Ethoxypyrazine-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethoxypyrazine-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylpyrazine-2-carbonyl chloride
- 5-Chloropyrazine-2-carbonyl chloride
- 5-Bromopyrazine-2-carbonyl chloride
Uniqueness
5-Ethoxypyrazine-2-carbonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of its derivatives. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities and industrial applications.
Propiedades
Número CAS |
58333-67-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
5-ethoxypyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6-4-9-5(3-10-6)7(8)11/h3-4H,2H2,1H3 |
Clave InChI |
JZAJCSOXMLFIBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(N=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



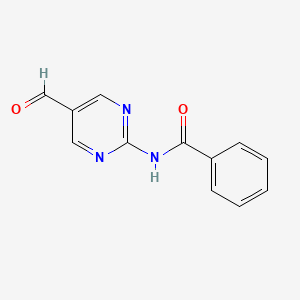
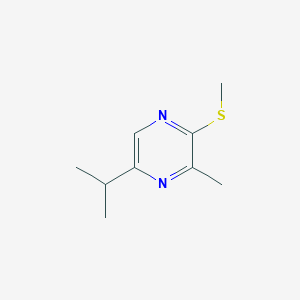
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)

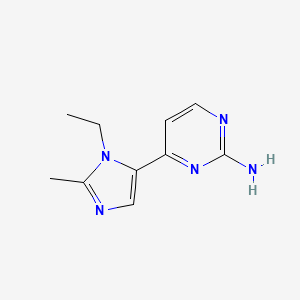

![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
